molecular formula C8H14Cl2N4O2 B2919675 methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride CAS No. 2309458-25-9

methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride

Cat. No.: B2919675
CAS No.: 2309458-25-9
M. Wt: 269.13
InChI Key: YGPSZTYQQPJWIJ-UHFFFAOYSA-N
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Description

Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system. The aminomethyl group is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the carboxylate group and the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride stands out due to its specific combination of functional groups and ring system, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)5-2-6-10-11-7(3-9)12(6)4-5;;/h5H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSZTYQQPJWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=NN=C(N2C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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